1-Chlorononane

Thermophysical characterization Molecular modeling Compressibility

1-Chlorononane (Nonyl chloride, CAS 2473-01-0) delivers a precisely defined C9 linear alkyl architecture distinct from C8 and C10 analogs—offering predictable boiling point (202–204 °C), density (0.87 g/mL), and LogP (3.98) for reproducible synthesis. Supported by validated high-pressure thermophysical data (up to 196.1 MPa) and speed-of-sound measurements, it serves as a reference fluid for ultrasonic calibration and confident high-pressure process design. Documented in affinity probe synthesis (2-bromo[1-14C]1-decanal) and as an extreme-pressure lubricant additive via protective metal chloride film formation. ≥98% purity, global shipping.

Molecular Formula C9H19Cl
Molecular Weight 162.7 g/mol
CAS No. 2473-01-0
Cat. No. B146367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chlorononane
CAS2473-01-0
SynonymsNonyl chloride
Molecular FormulaC9H19Cl
Molecular Weight162.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCl
InChIInChI=1S/C9H19Cl/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3
InChIKeyRKAMCQVGHFRILV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chlorononane (CAS 2473-01-0) Procurement Technical Overview: Primary Linear Alkyl Chloride with C9 Chain Length


1-Chlorononane (CAS 2473-01-0), also known as nonyl chloride, is a primary linear alkyl halide with molecular formula C9H19Cl and molecular weight 162.70 g/mol [1]. It is a colorless to pale yellow combustible liquid with a boiling point of 202-204 °C at atmospheric pressure, density of 0.87 g/mL at 25 °C, refractive index n20/D of 1.436, and flash point of 74 °C (closed cup) . The compound is insoluble in water but readily soluble in common organic solvents including diethyl ether and chloroform [2]. As a nine-carbon linear 1-chloroalkane, it occupies a specific position in the homologous series that confers distinct volatility, hydrophobicity (calculated LogP = 3.9758), and reactivity characteristics relative to shorter- and longer-chain analogs [3].

Why 1-Chlorononane Cannot Be Interchanged Arbitrarily with Adjacent 1-Chloroalkane Homologs


Within the 1-chloroalkane homologous series (C4-C14), alkyl chain length fundamentally governs both physical properties critical to downstream processing and the molecular architecture of final products. Replacement of 1-chlorononane (C9) with 1-chlorooctane (C8) or 1-chlorodecane (C10) alters boiling point by approximately 20-22 °C and 19-21 °C, respectively , directly impacting distillation parameters, solvent recovery efficiency, and reaction temperature windows. Density differences across the series are systematic and measurable, with 1-chlorodecane exhibiting density approximately 0.004 g/cm³ lower than 1-chlorononane at equivalent temperature [1]. In synthetic applications where the nonyl (C9) moiety is incorporated into a target molecule—such as surfactants, phase change materials, or affinity probes—substituting a C8 or C10 chain alters the hydrophobic-hydrophilic balance and consequently the critical micelle concentration, thermal transition temperature, or receptor binding characteristics . The chlorine atom contributes uniquely to thermophysical behavior; predictive modeling confirms that replacement of hydrogen by chlorine in n-nonane produces quantifiable, non-linear changes in compressibility and expansion coefficients that cannot be extrapolated from shorter or longer chain analogs [2].

1-Chlorononane Quantitative Differentiation Evidence: Comparative Data Against Closest Analogs


Chlorine Atom Contribution to Thermophysical Properties: 1-Chlorononane vs. n-Nonane Baseline

1-Chlorononane exhibits quantifiable deviations in thermophysical behavior from its parent hydrocarbon n-nonane due to chlorine substitution. Predictive modeling using three approaches (CP-PC-SAFT, SAFT-VR-Mie, and fluctuation theory-based Tait-like equation of state) demonstrates that the chlorine atom introduces systematic, non-additive contributions to density, isothermal compressibility, and isobaric thermal expansion across temperatures from 293.15 to 413.15 K and pressures up to 196.1 MPa [1]. The Tait-like equation of state showed superiority in estimating high-pressure data, successfully predicting phenomena associated with H-to-Cl replacement [1]. Experimental saturated liquid densities were measured from 253.15 to 443.15 K, isobaric heat capacities from 248.15 to 448.15 K, and speeds of sound from 246.88 to 457.25 K [1].

Thermophysical characterization Molecular modeling Compressibility Thermal expansion

Boiling Point Differentiation: 1-Chlorononane vs. 1-Chlorooctane and 1-Chlorodecane

The boiling point of 1-chlorononane (202-204 °C at 760 mmHg) occupies a distinct intermediate position between its immediate homologs, establishing a clear process engineering differentiation [1]. 1-Chlorooctane (C8) boils at 181.9 ± 3.0 °C , while 1-chlorodecane (C10) boils at approximately 223-224 °C . This ~20-22 °C difference per methylene unit addition provides a predictable yet substantial operational window for temperature-sensitive reactions or separations.

Distillation Solvent selection Process design Alkyl halides

Density and Thermal Expansion Trends Across 1-Chloroalkane Homologous Series

Systematic density measurements of 1-chloroalkanes (C4, C5, C7, C8, C10, C14) from 253.15 to 423.15 K establish a quantitative framework for predicting and verifying 1-chlorononane density behavior [1]. While 1-chlorononane itself was not measured in this study, the established series trend allows class-level inference: at 298.15 K, 1-chlorooctane density is approximately 0.873 g/cm³ and 1-chlorodecane is approximately 0.866 g/cm³ [1]. 1-Chlorononane (measured at 0.87 g/mL at 25 °C) falls exactly as predicted between these values. The isobaric thermal expansion coefficient αp calculated from these data demonstrates chain-length dependence that informs formulation viscosity-temperature behavior.

Volumetric properties Thermal expansion Density correlation Physical chemistry

Speed of Sound and Derived Compressibility: 1-Chlorononane vs. 1-Iodoalkanes

Comparative experimental measurements of speed of sound u, density ρ, and specific heat capacity CP were performed on 1-chlorononane, 1-chlorohexane, 1-iodohexane, and 1-iodoheptane along the saturation line between 293.15 and 373.15 K [1]. From these primary data, isentropic compressibility κS and isothermal compressibility κT were calculated, enabling direct comparison between chlorinated and iodinated alkyl chains of varying lengths. The data provide a quantitative basis for selecting between chloro- and iodo- derivatives when compressibility or acoustic impedance is a design parameter.

Acoustic properties Compressibility Thermophysical data Liquid characterization

1-Chlorononane: Validated High-Value Application Scenarios Based on Quantitative Evidence


Synthesis of C9-Containing Bioactive Probes and Specialty Surfactants

1-Chlorononane serves as the definitive precursor for introducing a nine-carbon linear alkyl chain into target molecules via nucleophilic substitution. A documented application is its use in synthesizing 2-bromo[1-14C]1-decanal, an affinity labeling probe for the aliphatic aldehyde site of Vibrio harveyi luciferase . The C9 chain length provides a specific hydrophobic domain that shorter (C8) or longer (C10) chains would alter, potentially affecting probe binding affinity and specificity. For surfactant synthesis, homologs of L-alanine alkyl ester hydrochlorides bearing 9-18 carbon atoms have been characterized for self-assembly and phase transitions; the C9 derivative occupies a distinct position in the series with specific critical micelle concentration (CMC) and thermal behavior .

High-Pressure Process Fluid and Thermodynamic Cycle Working Fluid

The comprehensive thermophysical characterization of 1-chlorononane at pressures up to 196.1 MPa and temperatures from 253.15 to 443.15 K makes it a uniquely well-documented candidate for high-pressure chemical processes, hydraulic fluid applications, or as a model compound for chlorinated hydrocarbon thermodynamic studies. The chlorine atom contribution to compressibility and expansion coefficient has been explicitly modeled and validated . This level of characterization supports confident engineering design where other 1-chloroalkanes lack equivalent high-pressure experimental data. Selection of C9 specifically leverages the existing validated dataset.

Acoustic and Ultrasonic Reference Fluid Development

The speed of sound data for 1-chlorononane measured along the saturation line from 246.88 to 457.25 K and in comparative studies with iodoalkanes [1] supports its use as a reference fluid or calibration standard in ultrasonic measurement systems. The C9 chain length offers a combination of sufficiently low vapor pressure at room temperature (0.394 mmHg at 25 °C) for stable measurements, while maintaining liquid state across a broad temperature range (melting point -39.4 °C) [2]. The derived isentropic and isothermal compressibility values provide acoustic impedance data relevant to sonochemistry and non-destructive testing applications.

Lubricant and Metalworking Fluid Component

1-Chlorononane is documented as a lubricant additive to improve lubricity . Chlorinated paraffins and chlorinated hydrocarbons function as extreme pressure (EP) additives in metalworking fluids, where chlorine atoms react with metal surfaces under high-temperature, high-pressure conditions to form protective metal chloride films. The C9 chain length of 1-chlorononane provides a specific balance between volatility (boiling point 202-204 °C) and molecular mobility that differs from shorter-chain (more volatile, less film persistence) and longer-chain (higher viscosity, slower migration to surfaces) chlorinated additives.

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